molecular formula C22H18 B1633870 2,2'-Dimethyl-1,1'-binaphthalene CAS No. 32834-84-7

2,2'-Dimethyl-1,1'-binaphthalene

Cat. No.: B1633870
CAS No.: 32834-84-7
M. Wt: 282.4 g/mol
InChI Key: KDHFKMDVFWYSPT-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-1,1'-binaphthalene (CAS: 32834-84-7) is a binaphthyl derivative with two methyl groups substituted at the 2 and 2' positions of the naphthalene rings. Its molecular formula is C₂₂H₁₈, with a molecular weight of 282.38 g/mol . The compound exhibits axial chirality due to restricted rotation around the central C–C bond, making it a valuable scaffold in asymmetric catalysis and chiral ligand design. Key applications include its use as a precursor in synthesizing phosphine ligands for hydroformylation catalysts and as an intermediate in enantioselective cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(2-methylnaphthalen-1-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18/c1-15-11-13-17-7-3-5-9-19(17)21(15)22-16(2)12-14-18-8-4-6-10-20(18)22/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHFKMDVFWYSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186503
Record name 1,1'-Binaphthalene, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32834-84-7, 60536-98-3
Record name 1,1'-Binaphthalene, 2,2'-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032834847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Binaphthalene, 2,2'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dimethyl-1,1'-binaphthyl
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Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The electronic and steric properties of binaphthalene derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
2,2'-Dimethyl-1,1'-binaphthalene -CH₃ at 2,2' 282.38 32834-84-7 Axial chirality; precursor for hydroformylation catalysts , cross-coupling reactions
2,2'-Dimethoxy-1,1'-binaphthalene -OCH₃ at 2,2' 314.36 2960-93-2 Enhanced electron-donating effects; used in helicene synthesis
2,2'-Diiodo-1,1'-binaphthalene -I at 2,2' 506.09 N/A Strong exciton coupling in UV/CD studies; used to probe chiral environments
Dimethyl 1,1'-binaphthalene-2,2'-dicarboxylate -COOCH₃ at 2,2' 384.40 101758-48-9 Ester groups enable coordination in metal complexes; chiral resolution studies
5,5',8,8'-Tetrahydroxy-3,3'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone -OH, -CH₃, and ketones 430.35 N/A Antioxidant properties; molecular docking studies for drug discovery

Research Findings and Case Studies

Chirality and Spectroscopy

  • 2,2'-Diiodo-1,1'-binaphthalene exhibits anomalous exciton splitting in UV and CD spectra due to orthogonal transition moments, providing insights into chiral recognition mechanisms .
  • This compound derivatives show distinct enantiomeric ratios (er > 95:5) in palladium-catalyzed cross-coupling reactions, highlighting their stereochemical robustness .

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